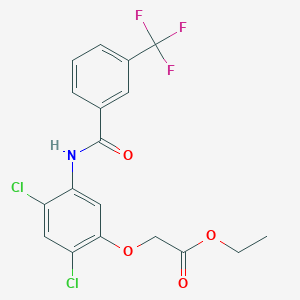

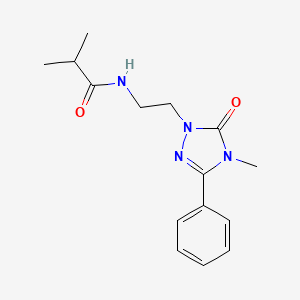

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrimidine, azetidine, thiophene, and phenyl groups . It’s likely to be a part of a larger class of compounds that have been synthesized for various biological activities .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds have been synthesized using methods such as using trimethylamine or magnesium oxide nanoparticles . The structures of these synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been part of various research studies focusing on its synthesis and evaluation for antimicrobial activities. One study detailed the synthesis of pyrimidine-azetidinone analogues that were tested for their antimicrobial activity against bacterial and fungal strains, as well as their in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies are essential for developing new antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014).

Another research effort synthesized derivatives of azetidinones and evaluated their antibacterial and antifungal activities. The study aimed to develop a novel class of antimicrobial agents, suggesting that the structural components of the compound, including the pyrimidine and thiophene rings, play a crucial role in its biological activity (N. Patel & Minesh D. Patel, 2017).

Optical and Electronic Properties

Research has also been conducted on the optical and electronic properties of thiophene derivatives, highlighting their significance in various fields, including medicine and nonlinear optics (NLO). A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives through both experimental and theoretical approaches. This research contributes to the understanding of these compounds' potential applications in optoelectronics and as bioactive molecules (A. Hussain et al., 2020).

Antioxidant Activity

In the realm of pharmacology, pyrimidine and thiophene derivatives have been studied for their antioxidant activities. For example, a series of novel thiophene-containing pyrimidine analogues were synthesized and evaluated for their in vitro antimicrobial, antitubercular, and antioxidant activities. The studies indicate that incorporating different groups into the thieno[2,3-d]pyrimidine heterocyclic ring can enhance its antibacterial, antifungal, and anti-inflammatory activities, showcasing the compound's multifaceted potential in drug development (M. Tolba et al., 2018).

Molecular Docking and Antipsychotic Activity

Research efforts have extended into the design and synthesis of Azo dye/Schiff base/Chalcone derivatives, incorporating pyrimidine structures to assess their antipsychotic activity. This approach combines synthetic chemistry with biological evaluation to explore the therapeutic potential of these compounds in treating psychiatric disorders. Molecular docking studies complement these efforts by proposing mechanisms of action, further contributing to the development of novel antipsychotic agents (C. Gopi et al., 2017).

properties

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c23-17(14-6-4-13(5-7-14)16-3-1-10-24-16)22-11-15(12-22)21-18-19-8-2-9-20-18/h1-10,15H,11-12H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOSCZCOLOIVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2869620.png)

![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)

![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2869626.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)

![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)

![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2869641.png)